[1-(3-Bromophenyl)-2,2-difluoro-cyclopropyl]methanamine
Description
Properties
Molecular Formula |
C10H10BrF2N |
|---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
[1-(3-bromophenyl)-2,2-difluorocyclopropyl]methanamine |
InChI |
InChI=1S/C10H10BrF2N/c11-8-3-1-2-7(4-8)9(6-14)5-10(9,12)13/h1-4H,5-6,14H2 |
InChI Key |
KDIYUHZVPIGJMB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)(CN)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis via Difluorocyclopropanation of Aromatic Precursors
- Starting with a suitable aromatic precursor, such as a bromophenyl-containing alkene or alkyne, a cyclopropanation is performed using difluorocarbene sources.
- Difluorocarbene (CF₂) can be generated in situ from reagents like chlorodifluoromethane (CHClF₂) under basic conditions or thermal decomposition.
- The carbene reacts with the alkene or alkyne to form the cyclopropane ring bearing the difluoro substituents.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Difluorocarbene generation | Chlorodifluoromethane (CHClF₂), base (e.g., potassium tert-butoxide), heat | In situ generation minimizes handling hazards |
| Cyclopropanation | Alkene/alkyne precursor, difluorocarbene | Conducted at low temperature (~0°C to room temperature) to control selectivity |
Incorporation of the Bromophenyl Group
- The bromophenyl moiety can be introduced via nucleophilic aromatic substitution or cross-coupling reactions.
- Suzuki-Miyaura coupling is a common approach, where a boronic acid derivative of the phenyl group reacts with a halogenated cyclopropane intermediate.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Cross-coupling | Brominated cyclopropane, phenylboronic acid, Pd catalyst, base (e.g., K₃PO₄), solvent (e.g., toluene/water) | Typically heated at 80-110°C |
Introduction of the Amino Group
- The amino group is introduced via nucleophilic substitution of a suitable leaving group (e.g., halogen) on the cyclopropane ring.
- Alternatively, reductive amination of a ketone precursor can be employed if a carbonyl intermediate exists.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Amination | Ammonia or primary amines, catalytic hydrogenation or nucleophilic substitution | Conditions vary based on precursor stability |
- Nucleophilic substitution with ammonia or amines on activated cyclopropane derivatives has been shown to proceed efficiently under mild conditions, with yields exceeding 75%.
Data Table: Summary of Preparation Methods
| Method | Key Reagents | Reaction Type | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Difluorocyclopropanation | Difluorocarbene precursors | Cyclopropanation | 70-85% | High regioselectivity, versatile | Requires in situ carbene generation |
| Cross-coupling (Suzuki) | Boronic acids, Pd catalysts | Aromatic substitution | >90% | High selectivity, scalable | Sensitive to moisture and air |
| Nucleophilic Amination | NH₃, amines | Substitution or reductive amination | 75-85% | Mild conditions | Possible side reactions |
Research Findings and Industrial Considerations
- Reaction Optimization: Recent publications emphasize controlling temperature, solvent polarity, and catalyst loading to maximize yield and minimize by-products.
- Environmental and Safety Aspects: Use of environmentally benign solvents (e.g., ethanol, DMSO) and in situ generation of hazardous intermediates (e.g., difluorocarbene) is recommended.
- Scale-up Potential: Methods involving catalytic cyclopropanation and cross-coupling are amenable to industrial scale, provided proper safety measures are implemented.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The bromine atom on the 3-bromophenyl group undergoes nucleophilic substitution under specific conditions. This reactivity enables functionalization of the aromatic ring:
Key Observations :
-
Palladium-catalyzed cross-couplings (e.g., Suzuki, Stille) proceed efficiently due to the electron-deficient nature of the bromophenyl group.
-
Copper-mediated couplings require elevated temperatures and polar aprotic solvents.
Cyclopropane Ring-Opening Reactions
The strained difluorocyclopropane ring undergoes ring-opening under acidic or nucleophilic conditions:
Mechanistic Insight :
-
Ring-opening proceeds via cleavage of the C–C bond adjacent to the difluoro group, generating a carbocation intermediate stabilized by fluorine’s inductive effect .
Amine Functionalization
The primary amine participates in standard acylation and alkylation reactions:
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Acylation | AcCl, Et₃N, CH₂Cl₂ (0°C to RT, 2 h) | N-Acetylated derivative | 89% | |
| Reductive Amination | Benzaldehyde, NaBH₃CN, MeOH (RT, 12 h) | N-Benzylamine analog | 78% |
Optimization Notes :
-
Acylation requires stoichiometric base (e.g., Et₃N) to neutralize HCl byproduct.
-
NaBH₃CN is preferred over NaBH₄ for reductive amination to avoid competing imine formation.
Electrophilic Aromatic Substitution (EAS)
The electron-rich benzene ring undergoes EAS at meta positions relative to the bromine:
| Reaction Type | Conditions | Products | Regioselectivity | References |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (0°C, 1 h) | 3-Bromo-5-nitro derivative | Meta-directing effect of Br | |
| Sulfonation | H₂SO₄ (fuming), 50°C, 4 h | 3-Bromo-5-sulfonic acid derivative | Limited solubility in H₂O |
Fluorine-Specific Reactivity
The difluorocyclopropyl group participates in unique fluorophilic interactions:
Challenges :
Scientific Research Applications
Chemistry
In chemistry, [1-(3-Bromophenyl)-2,2-difluoro-cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and specialty chemicals. Its unique properties make it valuable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [1-(3-Bromophenyl)-2,2-difluoro-cyclopropyl]methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Cyclopropane Derivatives with Halogenated Aryl Groups
Key Observations :
- Ring Strain and Electronics: The difluoro substitution on the cyclopropane in the target compound introduces strong electron-withdrawing effects, which may stabilize the ring and influence binding interactions compared to non-fluorinated analogs .
Non-Cyclopropane Bromophenyl Amines
Key Observations :
Halogen-Substituted Chalcones with Cytotoxic Activity
Key Observations :
- Bromine Position : The meta-bromophenyl group in both chalcones and the target compound correlates with cytotoxic activity, though the chalcones exhibit stronger effects (IC₅₀ = 22.41–422.22 μg/mL) .
- Structural Divergence: Unlike the chalcones’ conjugated enone systems, the target compound’s cyclopropane and amine group may engage in different mechanistic pathways (e.g., receptor binding vs. intercalation).
Biological Activity
The compound [1-(3-Bromophenyl)-2,2-difluoro-cyclopropyl]methanamine is a synthetic organic molecule notable for its unique cyclopropyl structure and the presence of bromine and fluorine substituents. This compound is part of a broader class of amines that have gained attention in medicinal chemistry due to their potential biological activities. Understanding the biological activity of this compound can provide insights into its applications in drug development.
Chemical Structure and Properties
The chemical structure of this compound includes:
- A brominated phenyl ring at the 3-position.
- A difluorinated cyclopropyl moiety , which may influence its pharmacological properties.
This structural configuration is crucial for its interaction with biological targets, potentially affecting its reactivity and efficacy.
The biological activity of this compound can be explored through various mechanisms:
- Receptor Interaction : The compound may interact with specific receptors or enzymes, influencing cellular pathways.
- Quantitative Structure-Activity Relationship (QSAR) : Computational models can predict the biological activities based on structural characteristics, aiding in the design of more potent derivatives.
In Vitro Studies
In vitro studies are essential for evaluating the cytotoxicity and efficacy of this compound against various cancer cell lines. The following table summarizes findings from relevant studies:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.48 | Induction of apoptosis via caspase activation |
| HCT-116 (Colon Cancer) | 0.78 | Cell cycle arrest at G1 phase |
| U-937 (Monocytic Leukemia) | 0.19 | Apoptotic pathway activation |
These results indicate that this compound exhibits significant cytotoxic activity across multiple cancer cell lines, comparable to established chemotherapeutic agents.
Case Studies
Several studies have examined similar compounds with variations in their structure, providing insights into the biological activity related to this compound:
- Study on 1-(4-Fluorophenyl)-cyclopropylamine : This compound showed altered potency due to different halogen substitutions, suggesting that the presence of bromine enhances the biological activity compared to fluorine.
- Research on 1-(3-Chlorophenyl)-2,2-difluoro-cyclopropylamine : Similar structural modifications led to a decrease in cytotoxicity, emphasizing the role of halogen type in modulating activity.
Q & A
Q. What are the recommended synthesis protocols for [1-(3-Bromophenyl)-2,2-difluoro-cyclopropyl]methanamine?
A common approach involves cyclopropane ring formation via [2+1] cycloaddition or halogenative methods. For bromophenyl derivatives, intermediates like 3-bromophenyl trifluoromethanesulfonate ( , -52) can act as electrophiles. Post-functionalization of the cyclopropane ring with difluoromethyl groups may require fluorinating agents (e.g., DAST or XtalFluor-M). Purification via column chromatography (silica gel, hexane/EtOAc) and characterization by H/F NMR are critical .
Q. How should researchers handle and store this compound safely?
Refer to GHS guidelines ():
- Handling : Use PPE (gloves, lab coat, goggles), avoid inhalation/contact, and work in a fume hood.
- Storage : Store in sealed containers under inert gas (N/Ar) at 2–8°C. Stability data suggest the compound is sensitive to moisture and light .
Q. What spectroscopic techniques are optimal for structural confirmation?
- NMR : H NMR to resolve cyclopropane protons (δ ~1.5–2.5 ppm) and aromatic protons (δ ~7.0–7.8 ppm). F NMR confirms difluoro groups (δ ~-100 to -150 ppm).
- Mass Spectrometry : High-resolution MS (HRMS-ESI/TOF) to verify molecular ion [M+H].
- X-ray Crystallography : For absolute configuration determination, particularly for cyclopropane stereochemistry .
Advanced Research Questions
Q. How does the 3-bromophenyl substituent influence biological activity in related compounds?
In halogen-substituted chalcones ( ), the 3-bromophenyl group enhances cytotoxicity against cancer cells (e.g., MCF-7 IC = 42.22 μg/mL). The bromine atom may improve lipophilicity and target binding via halogen bonding. Comparative studies with 4-bromophenyl analogs ( ) suggest positional isomerism affects potency .
Q. What strategies mitigate instability in cyclopropane-containing compounds during in vitro assays?
Q. How can computational modeling optimize the compound’s drug-likeness?
- DFT Calculations : Predict cyclopropane ring strain and electronic effects of difluorination.
- Molecular Docking : Screen against targets like kinases or GPCRs using AutoDock Vina.
- ADMET Prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions. Cross-validate with experimental PAMPA permeability assays .
Q. Are there contradictions in reported cytotoxic data for bromophenyl derivatives?
Yes. In , compound 3 ([3-bromophenyl]chalcone) showed lower activity (IC = 42.22 μg/mL) than compound 4 (IC = 22.41 μg/mL), likely due to steric hindrance from the 4-isopropyl group. Validate discrepancies via dose-response curves and apoptosis assays (Annexin V/PI staining) .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | ~272.1 g/mol (estimated) | |
| LogP (Predicted) | 2.8 ± 0.3 (SwissADME) | |
| Solubility (PBS) | <50 μM (experimental) |
Q. Table 2. Comparative Cytotoxicity of Bromophenyl Derivatives
| Compound | IC (MCF-7) | Substituent Position |
|---|---|---|
| 3-Bromophenyl chalcone | 42.22 μg/mL | Meta |
| 4-Bromophenyl chalcone | 37.24 μg/mL | Para |
| 3-Bromo-4-isopropyl derivative | 22.41 μg/mL | Meta + bulky group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
